(S)-(+)-4-Phenyl-2-oxazolidinone

Catalog No.
S1487740
CAS No.
99395-88-7
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-4-Phenyl-2-oxazolidinone

CAS Number

99395-88-7

Product Name

(S)-(+)-4-Phenyl-2-oxazolidinone

IUPAC Name

(4S)-4-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1

InChI Key

QDMNNMIOWVJVLY-MRVPVSSYSA-N

SMILES

C1C(NC(=O)O1)C2=CC=CC=C2

Synonyms

(+)-4-Phenyl-2-oxazolidinone; (4S)-4-Phenyl-2-oxazolidinone; (S)-(+)-4-Phenyl-2-oxazolidinone; (S)-4-Phenyl-1,3-oxazolidin-2-one; (S)-4-Phenyl-2-oxazolidinone; (S)-POZ

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=C2

Isomeric SMILES

C1[C@@H](NC(=O)O1)C2=CC=CC=C2

As a Chiral Auxiliary

One of the primary applications of (S)-(+)-4-Phenyl-2-oxazolidinone lies in its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary chiral units introduced into a molecule to induce chirality during a reaction and then removed to obtain the desired enantiomerically pure product.

(S)-(+)-4-Phenyl-2-oxazolidinone has been employed in various asymmetric reactions, including aldol reactions, Michael additions, and alkylations. Its effectiveness stems from its ability to form diastereomeric adducts with reaction intermediates, leading to diastereoselective reactions and subsequent control over the product's stereochemistry. For instance, a study published in the Journal of the American Chemical Society demonstrates the use of (S)-(+)-4-Phenyl-2-oxazolidinone in an asymmetric aldol reaction, achieving high enantioselectivity for the desired product. []

As a Building Block for Drug Discovery

(S)-(+)-4-Phenyl-2-oxazolidinone has also been investigated as a potential building block for the development of new pharmaceuticals. The oxazolidinone ring system is present in several clinically relevant drugs, such as linezolid, which exhibits antibacterial activity.

Studies have explored the use of (S)-(+)-4-Phenyl-2-oxazolidinone as a starting material for the synthesis of novel analogs with potential therapeutic applications. Research published in the European Journal of Medicinal Chemistry describes the synthesis and evaluation of (S)-(+)-4-Phenyl-2-oxazolidinone derivatives as potential inhibitors of HIV-1 integrase, an enzyme essential for viral replication. []

(S)-(+)-4-Phenyl-2-oxazolidinone is a chiral compound with the molecular formula C9_9H9_9NO2_2 and a molecular weight of 163.18 g/mol. This solid compound is characterized by its oxazolidinone ring, which contains a phenyl substituent at the 4-position and a carbonyl group at the 2-position. The stereochemistry of this compound is significant, as it exists in a single enantiomeric form, which is crucial for its biological activity and applications in asymmetric synthesis .

As a chiral auxiliary, (S)-(+)-4-Phenyl-2-oxazolidinone forms a diastereomeric adduct with a prochiral substrate molecule. Diastereomers are stereoisomers that are not mirror images. The steric interactions between the auxiliary and the substrate dictate the approach of the reaction partners, leading to the formation of a specific enantiomer in the final product after cleavage of the auxiliary [].

, particularly in the formation of β-amino acids through conjugate addition reactions. For instance, it can react with activated alkenes, such as dialkyl alkylidenemalonates, leading to the formation of various β-amino acid precursors. The stereoselectivity of these reactions is notable, often yielding high diastereomeric excesses . Additionally, it can undergo transformations to produce derivatives like (S)-4-phenyloxazolidine-2-thione through reactions with sulfur compounds .

This compound exhibits significant biological activity, primarily due to its role as a chiral auxiliary in asymmetric synthesis. It has been utilized in the synthesis of various biologically active compounds, including β-amino acids that are important in pharmaceutical applications. Studies indicate that (S)-(+)-4-phenyl-2-oxazolidinone can enhance the selectivity and yield of synthetic pathways leading to these compounds . Furthermore, it has been noted for its potential toxicity, being harmful if ingested and causing skin irritation .

Several methods exist for synthesizing (S)-(+)-4-phenyl-2-oxazolidinone:

  • From L-Phenylglycine: One common approach involves reducing N-Boc-L-phenylglycine using borane reagents to obtain N-Boc-L-phenylglycinol, followed by a ring-closing reaction under catalytic conditions .
  • Using Diethyl Carbonate: Another method utilizes diethyl carbonate in conjunction with L-phenylglycine to form the oxazolidinone structure .
  • Conjugate Addition Reactions: The potassium salt of this oxazolidinone can be reacted with activated alkenes to produce various products with high enantioselectivity .

These methods highlight the versatility and efficiency of synthesizing (S)-(+)-4-phenyl-2-oxazolidinone while adhering to principles of green chemistry by minimizing toxic reagents.

(S)-(+)-4-Phenyl-2-oxazolidinone serves multiple applications:

  • Chiral Auxiliary: It is widely used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiopure compounds essential in pharmaceuticals.
  • Precursor for β-Amino Acids: The compound is instrumental in synthesizing β-amino acids that have significant biological importance and therapeutic potential .
  • Research Tool: Its unique properties make it valuable in research settings for studying stereochemistry and reaction mechanisms.

Research has demonstrated that (S)-(+)-4-phenyl-2-oxazolidinone interacts effectively with various electrophiles, leading to selective additions that are crucial for synthesizing complex organic molecules. Notably, studies have shown that it can achieve high levels of stereoselectivity when reacting with different substrates, making it a key player in developing new synthetic methodologies .

Several compounds share structural similarities with (S)-(+)-4-phenyl-2-oxazolidinone:

Compound NameStructure TypeUnique Features
(R)-4-Phenyl-2-OxazolidinoneEnantiomerOpposite stereochemistry; used similarly as a chiral auxiliary.
4-Methyl-2-OxazolidinoneMethyl-substitutedDifferent substituent; used in similar applications but exhibits different reactivity profiles.
3-Amino-4-methylpentanoic acidβ-Amino AcidDerived from reactions involving oxazolidinones; biologically active but not an oxazolidinone itself.

The uniqueness of (S)-(+)-4-phenyl-2-oxazolidinone lies in its specific stereochemistry and its efficacy as a chiral auxiliary in producing enantiopure compounds, which may not be replicated by its analogs. Its ability to facilitate high-yield reactions while maintaining selectivity sets it apart from other similar compounds in synthetic chemistry.

Traditional Synthesis Routes

The conventional synthesis of (S)-(+)-4-Phenyl-2-oxazolidinone typically involves the cyclization of L-phenylglycinol derivatives. Among the most established routes is the reaction of L-phenylglycinol with diethyl carbonate in the presence of a basic catalyst. This approach has been widely documented and refined over the years due to its reliability and high optical purity of the resulting product.

A standard procedure involves charging a dry three-necked round bottom flask equipped with a thermometer and a 10cm vigreux column with phenylglycinol (31.4 mmol), diethyl carbonate (79.0 mmol, 2.5 equiv.), and potassium carbonate (3.10 mmol, 0.1 equiv.). The reaction mixture is carefully heated to 130-140°C, allowing ethanol to distill as it forms during the reaction. After cooling, the residue is processed with dichloromethane to facilitate filtration of remaining potassium carbonate, followed by washing with saturated sodium bicarbonate solution. After drying, filtration, and evaporation, the crude product is crystallized from ethyl acetate/petroleum ether (1:3) to afford the target compound as a white solid in approximately 85% yield.

Another traditional approach involves the use of L-phenylglycine as the starting material. This amino acid is first reduced to the corresponding amino alcohol, which then undergoes cyclization to form the oxazolidinone ring. Various carbonyl sources, including phosgene derivatives, carbonyldiimidazole, or diethyl carbonate, have been employed for the ring-closing step.

Table 1: Traditional Synthesis Routes for (S)-(+)-4-Phenyl-2-oxazolidinone

Starting MaterialCarbonyl SourceCatalyst/ConditionsYield (%)AdvantagesReferences
L-PhenylglycinolDiethyl carbonateK₂CO₃, 130-140°C85Simple setup, good yield
L-PhenylglycineTriphosgeneBase-mediated77-82One-pot approach possible
N-Boc-L-phenylglycineCyclization after reductionPotassium/sodium tert-butoxide75-80Protected intermediate

Green Chemistry Approaches

Environmental considerations have prompted researchers to develop greener methodologies for synthesizing (S)-(+)-4-Phenyl-2-oxazolidinone. These approaches aim to reduce the use of toxic reagents, minimize waste generation, and improve overall process sustainability.

A notable environmentally friendly synthesis route avoids the use of cytotoxic reagents commonly employed in traditional methods. This approach involves first protecting L-phenylglycine with a Boc (tert-butyloxycarbonyl) group, followed by reduction with a borane reagent to obtain N-Boc-L-phenylglycinol. The ring-closing reaction is then performed under the action of suitable catalysts such as potassium or sodium tert-butoxide.

The key advantages of this green methodology include:

  • Avoidance of highly toxic reagents like carbon disulfide or phosgene
  • Utilization of readily available starting materials
  • Simplified operational procedures
  • Reduced environmental impact
  • Potential for industrial scale-up

This method produces (S)-(+)-4-phenyl-2-oxazolidinone under milder conditions compared to traditional approaches, making it particularly attractive for larger-scale applications where safety and environmental concerns are paramount. Additionally, the absence of cytotoxic solvents aligns with green chemistry principles that emphasize the use of safer chemicals and reaction conditions.

Automated Synthesis and Design of Experiments (DoE)

Advancements in laboratory automation and statistical experimental design have significantly improved the efficiency and reproducibility of (S)-(+)-4-Phenyl-2-oxazolidinone synthesis. The application of Design of Experiments (DoE) methodology allows researchers to systematically optimize reaction conditions while minimizing the number of experiments required.

A comprehensive chemical development study utilized DoE principles to develop an efficient and scalable "one-pot" process for producing (S)-4-(phenylmethyl)-2-oxazolidinone. This process employed a sodium borohydride reduction of phenylalanine mediated by additives, followed by triphosgene-facilitated cyclization of the intermediate amino alcohol. Both chemical steps and workup procedures were systematically screened and optimized using statistical DoE alongside parallel synthesis techniques.

The DoE approach offers several distinct advantages over traditional one-variable-at-a-time (OVAT) optimization:

  • Simultaneous evaluation of multiple reaction parameters
  • Identification of interactions between variables that might be missed in traditional approaches
  • More efficient exploration of the entire reaction space
  • Statistical validation of results and identification of anomalous data points
  • Reduced total number of experiments required to reach optimized conditions

Table 2: Comparison of Traditional vs. DoE Optimization Approaches

AspectTraditional ApproachDoE Approach
Initial discoveryOVAT optimizationSystematic factorial design
Experiments required~3 experiments per factorUp to 4 factors: 11 experiments; Up to 8 factors: 19 experiments
Reaction space coveragePotentially incompleteComprehensive coverage of defined parameters
Interaction detectionLimitedRobust identification of factor interactions
Optimization efficiencyLowerHigher
Scale-up predictabilityVariableMore reliable

The procedure was further characterized in an automated reactor system that provided heat flow measurements and modeled production at the plant scale. This automated approach not only improved reproducibility but also enhanced safety by providing real-time monitoring of exothermic reactions, particularly important when handling reactive reagents like triphosgene.

Enantioselective Hydrogenation Strategies

Recent advances in catalytic asymmetric hydrogenation have opened new synthetic routes to (S)-(+)-4-Phenyl-2-oxazolidinone. These approaches typically involve the reduction of prochiral 2-oxazolones using chiral transition metal catalysts.

A notable advancement in this area is the development of nickel-catalyzed asymmetric hydrogenation of 2-oxazolones, which provides an efficient synthetic strategy to prepare chiral 2-oxazolidinones with excellent yields (95–99%) and exceptional enantioselectivities (97−>99% ee). This method is particularly valuable for its scalability, with gram-scale hydrogenations achieving >99% ee using low catalyst loadings (up to 3350 TON).

Similarly, ruthenium(II)–NHC-catalyzed asymmetric hydrogenation has been demonstrated as an effective approach, delivering excellent enantioselectivities (up to 96% ee) and high yields (up to 99%) across a variety of substituted 2-oxazolones. This methodology has been successfully scaled up to gram scale using minimal catalyst loading, demonstrating its practicality for larger-scale applications.

Table 3: Enantioselective Hydrogenation Strategies for (S)-4-Phenyl-2-oxazolidinone Synthesis

Catalyst SystemSubstrateYield (%)Enantioselectivity (% ee)Scale-up PotentialReference
Ni-based catalysts2-Oxazolones95-9997->99Gram-scale with 3350 TON
Ru(II)–NHC complexes2-OxazolonesUp to 99Up to 96Demonstrated on gram scale

The enantioselective hydrogenation approaches offer several advantages over traditional methods:

  • High atom economy and reduced waste generation
  • Excellent enantioselectivity without requiring resolution steps
  • Potential for continuous flow processing
  • Scalability with maintained stereochemical integrity
  • Versatility across various substituted derivatives

The mechanism of the nickel-catalyzed process has been elucidated through deuterium labeling experiments, control studies, and DFT calculations. The reaction proceeds via tautomerization between an enamine and its imine isomer, followed by asymmetric 1,2-addition of Ni(II)-H to the preferred imine configuration. This mechanistic understanding has facilitated further optimization and expansion of the substrate scope.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-4-Phenyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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